molecular formula C14H21NO B1651096 3-[2-(3-Methoxyphenyl)ethyl]piperidine CAS No. 1226168-96-2

3-[2-(3-Methoxyphenyl)ethyl]piperidine

Cat. No.: B1651096
CAS No.: 1226168-96-2
M. Wt: 219.32
InChI Key: AHNMQUYOKZLPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3-Methoxyphenyl)ethyl]piperidine is a piperidine derivative characterized by a 3-methoxyphenyl ethyl side chain attached to the piperidine ring. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and pharmacological relevance, particularly in targeting neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors. The 3-methoxy substitution on the phenyl ring enhances lipophilicity and influences receptor binding kinetics, making this compound a candidate for central nervous system (CNS)-targeted therapeutics .

Properties

CAS No.

1226168-96-2

Molecular Formula

C14H21NO

Molecular Weight

219.32

IUPAC Name

3-[2-(3-methoxyphenyl)ethyl]piperidine

InChI

InChI=1S/C14H21NO/c1-16-14-6-2-4-12(10-14)7-8-13-5-3-9-15-11-13/h2,4,6,10,13,15H,3,5,7-9,11H2,1H3

InChI Key

AHNMQUYOKZLPFY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CCC2CCCNC2

Canonical SMILES

COC1=CC=CC(=C1)CCC2CCCNC2

Origin of Product

United States

Scientific Research Applications

3-[2-(3-Methoxyphenyl)ethyl]piperidine, with the CAS number 1226168-96-2, is a compound that has garnered interest in various scientific research applications due to its structural characteristics and potential pharmacological effects. This article explores its applications across different fields, including medicinal chemistry, neuropharmacology, and toxicology, while providing comprehensive data tables and case studies to illustrate its significance.

Key Properties:

  • Molecular Formula : C15H21NO2
  • Molecular Weight : 247.34 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other piperidine derivatives suggests possible activity in treating various conditions.

Case Studies:

  • Antidepressant Activity : Research indicates that compounds similar to this compound exhibit serotonin reuptake inhibition, implying potential use as antidepressants.
  • Analgesic Effects : Studies have shown that piperidine derivatives can modulate pain pathways, indicating that this compound may have analgesic properties.

Neuropharmacology

The neuropharmacological profile of this compound makes it a candidate for studying neurological disorders.

Key Findings:

  • Dopaminergic Activity : The compound's interaction with dopamine receptors suggests potential applications in treating disorders like Parkinson's disease and schizophrenia.
  • Cognitive Enhancement : Preliminary studies indicate that it may enhance cognitive functions, making it relevant for research into Alzheimer's disease.

Toxicology

Understanding the toxicological profile of this compound is crucial for assessing its safety for therapeutic use.

Toxicity Studies:

  • In Vitro Toxicity : Research using cell lines has shown varying degrees of cytotoxicity, emphasizing the need for further investigation into its safety profile.
  • Environmental Impact : As indicated by the EPA CompTox database, the compound's environmental persistence and bioaccumulation potential warrant further study to understand its ecological effects .

Table 1: Summary of Pharmacological Activities

Activity TypePotential EffectsReferences
AntidepressantSerotonin reuptake inhibition
AnalgesicModulation of pain pathways
DopaminergicInteraction with dopamine receptors
Cognitive EnhancementImprovement in cognitive functions

Table 2: Toxicological Profile

Study TypeFindingsReferences
In Vitro ToxicityVarying cytotoxic effects
Environmental ImpactPersistence and bioaccumulation

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

Compound Name Substituents/Modifications Target Receptor (Ki or IC₅₀) Metabolic Stability (% Recovery) Biological Activity Reference
This compound 3-Methoxyphenyl ethyl group on piperidine Not explicitly reported Not reported Hypothesized CNS activity N/A
4-[2-(3-Methoxyphenoxy)ethyl]piperidine 3-Methoxyphenoxy ethyl group on piperidine Not reported Not reported Structural analog for SAR studies
1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine (4-MeO-PCP) Cyclohexyl group with 3-methoxyphenyl substituent NMDA receptor antagonist Not reported Psychostimulant, hallucinogenic
4-(2-Biphenyl)-1-[2-(3-methoxyphenyl)ethyl]piperidine (2d) Biphenyl and 3-methoxyphenyl ethyl groups 5-HT7 (Ki = 13 nM) 65% (in vitro rat hepatic S9) Moderate 5-HT7 affinity, poor 5-HT1A selectivity
[4-Hydroxy-4-[(3-methoxyphenyl)methyl]]piperidine Hydroxy and 3-methoxyphenyl methyl groups Not reported Not reported Antidepressant/anti-anxiety candidate

Key Observations :

  • 4-MeO-PCP () exhibits psychostimulant effects due to NMDA receptor antagonism, a property absent in this compound due to its lack of a cyclohexyl group.
  • Compound 2d () shows moderate 5-HT7 receptor affinity (Ki = 13 nM) but poor selectivity over 5-HT1A, highlighting the trade-off between affinity and specificity in aryl-substituted piperidines.

Metabolic Stability and Pharmacokinetics

  • Compound 2d () demonstrates 65% metabolic stability in rat hepatic S9 fractions, suggesting resistance to oxidative degradation. This contrasts with its biphenyl analog, 1d, which shows only 26% stability, emphasizing the role of substituent bulkiness in metabolic resistance.
  • Hydroxy or propargyl groups (e.g., in [4-hydroxy-4-[(3-methoxyphenyl)methyl]]piperidine, ) may enhance solubility but could increase susceptibility to phase II conjugation.

Structural-Activity Relationship (SAR) Insights

  • Position of Methoxy Group : The 3-methoxy substitution optimizes receptor binding by balancing electron-donating effects and steric hindrance. 4-Methoxy analogs (e.g., 1-(3-(4-Methoxyphenyl)prop-2-yn-1-yl)piperidine, ) may exhibit altered receptor specificity.
  • Side Chain Flexibility : Ethyl linkages (as in the parent compound) favor conformational flexibility, whereas rigid propargyl or cyclohexyl groups (e.g., 4-MeO-PCP) restrict motion, impacting receptor engagement .

Preparation Methods

Nucleophilic Addition to Pyridine Derivatives

This approach involves the addition of organometallic reagents to activated pyridine derivatives, followed by reduction. This strategy can be particularly useful for introducing substituents at specific positions of the piperidine ring.

Reductive Amination Methods

Reductive amination can be used to form the piperidine ring through the reaction of suitable amino compounds with carbonyl compounds, followed by reduction. This method is often employed for the synthesis of various piperidine derivatives.

Ring-Closing Strategies

Linear precursors with appropriate functional groups can undergo cyclization to form the piperidine ring. This approach allows for the synthesis of the piperidine scaffold with the desired substituents already in place.

Stereoselective Approaches

Various methods can be employed to control the stereochemistry at the 3-position of the piperidine ring, including asymmetric catalysis, chiral auxiliaries, or resolution of racemic mixtures.

Specific Synthesis Routes for this compound

Grignard Reaction-Based Synthesis

This approach adapts the methodology reported for the synthesis of 3-phenylpiperidine derivatives. The synthetic route involves:

  • Preparation of N-protected 3-piperidone : Starting with N-protected 3-piperidone as the key intermediate
  • Grignard reaction : Reaction with 2-(3-methoxyphenyl)ethyl magnesium bromide to introduce the desired substituent
  • Alcohol elimination : Conversion of the tertiary alcohol to an alkene
  • Catalytic hydrogenation : Reduction of the double bond
  • Deprotection : Removal of the protecting group to obtain the final product

The reaction scheme can be outlined as follows:

N-protected 3-piperidone + 2-(3-methoxyphenyl)ethyl magnesium bromide → 
N-protected 3-hydroxy-3-[2-(3-methoxyphenyl)ethyl]piperidine → 
N-protected this compound → 
this compound

Table 1: Reaction Conditions for Grignard-Based Synthesis

Step Reagents Conditions Expected Yield (%)
Grignard Reaction 2-(3-methoxyphenyl)ethyl magnesium bromide, THF 0-5°C, 60 min 75-85
Alcohol Elimination Thionyl chloride or TsOH Room temperature, 2-3 h 80-90
Catalytic Hydrogenation H₂, Pd/C or Raney Ni Room temperature, 1-2 h 85-95
Deprotection TFA or HCl Room temperature, 1-2 h 90-95

This method offers the advantage of introducing the 2-(3-methoxyphenyl)ethyl group directly at the 3-position of the piperidine ring. However, it typically produces a racemic mixture, necessitating additional resolution steps if enantiomerically pure material is required.

Sequential Alkylation and Cyclization Approach

This approach is adapted from the synthesis of 3-(4-chlorophenyl)piperidine but modified to incorporate the 2-(3-methoxyphenyl)ethyl substituent:

  • Initial alkylation : 3-Methoxyphenylacetonitrile is alkylated with 1-bromo-4-chlorobutane in the presence of a strong base
  • Reduction : The resulting nitrile is reduced to an amine using sodium borohydride and cobalt chloride
  • Cyclization : The amino derivative undergoes cyclization under basic conditions
  • Resolution : Chemical resolution using a chiral acid such as D-camphorsulfonic acid or D-tartaric acid if enantiomerically pure material is required

The synthesis can be represented as:

3-methoxyphenylacetonitrile + 1-bromo-4-chlorobutane → 
6-chloro-2-(3-methoxyphenyl)hexanenitrile → 
6-chloro-2-(3-methoxyphenyl)hexan-1-amine → 
this compound

Table 2: Reaction Conditions for Sequential Alkylation and Cyclization

Step Reagents Conditions Expected Yield (%)
Alkylation 1-bromo-4-chlorobutane, NaH or t-BuOK, THF 0°C to room temp., 12 h 70-80
Reduction NaBH₄, CoCl₂·6H₂O, MeOH -30°C to room temp., 1-2 h 75-85
Cyclization K₂CO₃, CH₃CN Room temp., 12-24 h 50-60
Resolution D-camphorsulfonic acid, isopropanol -20°C, 7 days 40-45

This method offers a straightforward route to the target compound, with readily available starting materials and relatively mild reaction conditions. The main limitation is the moderate overall yield, particularly after the resolution step.

3-Methoxyphenyl-Substituted Nipecotic Acid Derivative Route

This approach is adapted from the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate but modified to introduce the ethyl linker:

  • Initial condensation : 3-Methoxybenzaldehyde is converted to an amide ester via standard procedures
  • Selective reduction : The amide function is reduced while preserving the ester
  • Chain extension : Introduction of the additional carbon atom to create the ethyl linker
  • Reduction : Complete reduction of functional groups to obtain the target compound

The reaction pathway can be outlined as:

3-methoxybenzaldehyde → ethyl 4-(3'-methoxyphenyl)-2-piperidone-5-carboxylate → 
ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate → 
4-carboxymethyl-4-(3'-methoxyphenyl)-1-methyl-3-methylene-2-piperidone → 
this compound

Table 3: Reaction Conditions for Nipecotic Acid Derivative Route

Step Reagents Conditions Expected Yield (%)
Condensation Standard procedures based on Koelsch method Various 65-75
Selective Reduction Trimethyloxonium fluoroborate, NaBH₄, EtOH Sequential addition 70-80
Chain Extension Based on Weller and Rapoport process Various 60-70
Complete Reduction LiAlH₄ or BH₃·THF 0°C to reflux, 4-6 h 75-85

This route offers the advantage of established precedent in the literature for similar compounds. The main challenges are the multiple steps required and potential difficulties in the selective reduction steps.

Stereoselective Synthesis via Intramolecular Aza-Michael Reaction

Drawing from methods for constructing enantiomerically enriched piperidines, this approach employs organocatalysis for stereocontrol:

  • Preparation of precursor : Synthesis of an α,β-unsaturated carbonyl compound bearing a 3-methoxyphenylethyl group and a protected amine
  • Intramolecular aza-Michael reaction : Cyclization under organocatalytic conditions
  • Functional group manipulations : Adjustments to obtain the target compound

This approach can be represented as:

Suitable precursor with 3-methoxyphenylethyl group → 
Cyclized intermediate with stereochemical control → 
this compound

Table 4: Reaction Conditions for Stereoselective Synthesis

Step Reagents Conditions Expected Yield (%) Enantiomeric Excess (%)
Precursor Preparation Various Various 65-75 -
Aza-Michael Reaction Quinoline organocatalyst, TFA Room temp., 24-48 h 70-80 80-90
Functional Group Manipulations Various Various 75-85 -

This method offers the significant advantage of providing stereocontrol during the ring formation, potentially eliminating the need for resolution. The main limitations are the complexity of precursor preparation and the potential for erosion of enantiomeric excess during subsequent steps.

Resolution Strategies for Racemic this compound

When racemic this compound is obtained, several resolution strategies can be employed to obtain enantiomerically pure material:

Chemical Resolution Using Chiral Acids

This approach involves the formation of diastereomeric salts with chiral acids, followed by separation based on differential solubility:

  • Salt formation : Reaction of racemic amine with a chiral acid (e.g., D-tartaric acid, L-dibenzoyltartaric acid, D-camphorsulfonic acid)
  • Crystallization : Selective crystallization of one diastereomeric salt
  • Free base liberation : Treatment with base to obtain the enantiomerically enriched amine

Table 5: Effectiveness of Various Chiral Resolving Agents

Chiral Acid Solvent System Crystallization Temperature (°C) Crystallization Time Expected Enantiomeric Excess (%)
L-Tartaric Acid Isopropanol/Methanol -20 7 days >95
D-Camphorsulfonic Acid Isopropanol -20 7 days >98
L-Dibenzoyltartaric Acid Methanol Room temp. to -20 5-7 days >95

This method has been successfully applied to similar 3-substituted piperidines and typically provides material with excellent enantiomeric excess, though often at the expense of yield.

Comparative Analysis of Synthetic Routes

Table 6: Comparison of Different Synthetic Approaches to this compound

Synthetic Route Overall Steps Overall Yield (%) Stereochemical Control Scalability Starting Material Accessibility
Grignard-Based Approach 4-5 40-50 Racemic Good Moderate
Alkylation-Cyclization 4 25-35 Racemic Excellent Excellent
Nipecotic Acid Route 6-7 20-30 Racemic Moderate Good
Aza-Michael Approach 5-6 30-40 Good Moderate Moderate

Each synthetic route offers distinct advantages and limitations:

  • The Grignard-based approach provides a relatively direct route with good yields but requires handling of air-sensitive organometallic reagents.
  • The alkylation-cyclization route offers excellent scalability and uses readily available starting materials, making it particularly suitable for industrial production.
  • The nipecotic acid route draws on well-established precedent but involves more steps and potentially challenging selective reductions.
  • The aza-Michael approach offers inherent stereochemical control but requires more complex precursor synthesis.

The choice of synthetic route would depend on specific requirements, including scale, available equipment, stereochemical needs, and economic considerations.

Analytical Methods for Characterization

Comprehensive characterization of this compound and its intermediates typically employs the following techniques:

Spectroscopic Methods

  • NMR Spectroscopy : ¹H and ¹³C NMR for structural confirmation
  • Mass Spectrometry : MS-ESI for molecular weight confirmation (expected m/z: 220.1 [M+H]⁺)
  • IR Spectroscopy : For functional group identification

Chromatographic Methods

  • HPLC : For purity determination and enantiomeric excess analysis
  • TLC : For reaction monitoring
  • GC-MS : For volatile intermediates

Determination of Optical Purity

  • Chiral HPLC : Using appropriate chiral stationary phases
  • Derivatization : With chiral reagents such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate followed by HPLC analysis
  • Polarimetry : Measurement of specific rotation

Optimization Considerations

Several parameters can be optimized to improve the efficiency of the synthetic routes:

Reaction Conditions Optimization

  • Temperature control : Critical for stereoselective reactions
  • Solvent selection : Can significantly impact yields and selectivity
  • Catalyst loading : Optimization can reduce costs while maintaining efficiency
  • Reaction time : Finding the optimal balance between conversion and unwanted side reactions

Purification Strategy Optimization

  • Crystallization conditions : Solvent systems, temperature profiles, and seeding strategies
  • Chromatographic methods : Column selection, mobile phase optimization
  • Scalable purification : Development of methods amenable to larger scale production

Q & A

Q. Table 1: Representative Reaction Yields

Reaction StepReagents/ConditionsYield (%)Reference
Nitrile reduction to amineNaBH₄, benzene, reflux75–85
Catalytic hydrogenationH₂/Pt, methanol65–70
Aza-Michael additionLiAlH₄, THF, –78°C to RT60–75

Advanced: How can enantioselective synthesis of this compound derivatives be achieved?

Methodological Answer:
Chiral resolution or asymmetric catalysis is required. For instance, phenylglycinol-derived bicyclic lactams can serve as templates for enantioselective alkylation. Using LDA (lithium diisopropylamide) in THF, alkyl halides are added to lactams, followed by TFA-mediated deprotection to yield enantiomerically pure 3-alkylpiperidines . NMR (¹H, ¹³C) and chiral HPLC (e.g., Chiralpak® columns) are essential for verifying enantiomeric excess (≥95% ee).

Key Considerations:

  • Catalyst choice (e.g., Ir complexes for asymmetric hydrogenation) .
  • Temperature control during alkylation to avoid racemization.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and purity. For example, the piperidine ring protons typically resonate at δ 2.5–3.5 ppm, while methoxy protons appear as a singlet near δ 3.7 ppm .
  • HPLC-MS: Reverse-phase C18 columns (e.g., Agilent Zorbax) with ESI-MS detect impurities and quantify purity (≥98% for pharmacological studies) .
  • Elemental Analysis: Validates molecular formula (e.g., C₁₄H₂₁NO₂) within ±0.3% deviation .

Advanced: How can structure-activity relationships (SAR) guide the modification of this compound?

Methodological Answer:
SAR studies focus on substituent effects at the 3-methoxyphenyl and piperidine positions:

  • Methoxy Group Position: 3-substitution (vs. 2- or 4-) enhances receptor binding affinity in opioid analogs .
  • Piperidine Substituents: Bulky groups (e.g., ethyl vs. methyl) at the 2-position reduce metabolic degradation .

Q. Table 2: SAR Data for Analogous Compounds

DerivativeBioactivity (IC₅₀, nM)Metabolic Stability (t₁/₂, min)Reference
3-(3-MeO-Phenyl)piperidine120 ± 1545 ± 5
3-(4-MeO-Phenyl)piperidine450 ± 3020 ± 3
2-Ethyl-3-(3-MeO-Phenyl)85 ± 1060 ± 7

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard) .
  • Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., dichloromethane) .
  • Spill Management: Neutralize acidic residues with NaHCO₃ and adsorb solids with vermiculite .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:
Discrepancies often arise from incomplete characterization (e.g., impurities in early studies). To address this:

Reproduce Studies: Use ≥95% pure compound (verified by HPLC) .

In Silico Modeling: Apply tools like OECD QSAR Toolbox to predict acute toxicity (e.g., LD₅₀) .

In Vivo Validation: Conduct OECD 423 acute oral toxicity tests in rodents, comparing batches from different synthetic routes .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

  • Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 v/v) eluent .
  • Recrystallization: Use ethanol/water (8:2) for high recovery (≥80%) .
  • Distillation: Short-path distillation under reduced pressure (0.1–1 mmHg) for thermally stable derivatives .

Advanced: How does the electronic effect of the methoxy group influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution but deactivates it in nucleophilic reactions. For Suzuki-Miyaura coupling:

  • Optimized Conditions: Pd(OAc)₂ (5 mol%), SPhos ligand, K₂CO₃ in DMF/H₂O (3:1) at 80°C .
  • Meta-Substitution: Directs coupling to the para-position relative to the methoxy group .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

  • Short-Term: Store at –20°C in amber vials under argon .
  • Long-Term: Lyophilize and keep at –80°C with desiccants (e.g., silica gel) .

Advanced: How can computational chemistry aid in predicting the pharmacokinetics of this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate blood-brain barrier permeability (e.g., using GROMACS) .
  • Docking Studies: AutoDock Vina for predicting binding to μ-opioid receptors (ΔG ≤ –8 kcal/mol indicates high affinity) .
  • ADMET Prediction: SwissADME for estimating logP (optimal 2–3) and CYP450 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.